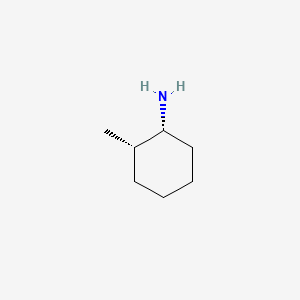

(1R,2S)-2-Methylcyclohexanamine

Description

BenchChem offers high-quality (1R,2S)-2-Methylcyclohexanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,2S)-2-Methylcyclohexanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S)-2-methylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6-4-2-3-5-7(6)8/h6-7H,2-5,8H2,1H3/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUISMYEFPANSS-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCC[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79389-37-0 | |

| Record name | 2-Methylcyclohexylamine, (1R,2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079389370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLCYCLOHEXYLAMINE, (1R,2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08OZI4NZZ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Stereochemical Architecture and Synthetic Utility of (1R,2S)-2-Methylcyclohexanamine

[1]

Executive Summary & Structural Identity

(1R,2S)-2-Methylcyclohexanamine (CAS: 79389-37-0 for the specific enantiomer; 7003-32-9 for the racemate) is a chiral primary amine characterized by a cis-1,2-disubstitution pattern on a cyclohexane ring.[1] It serves as a critical chiral auxiliary in asymmetric synthesis and a precursor for chiral ligands used in transition-metal catalysis.[1]

Stereochemical Nomenclature

The molecule possesses two chiral centers.[1] Its absolute configuration is defined as:

In the context of 1,2-disubstituted cyclohexanes, the (1R,2S) configuration corresponds to the cis diastereomer, where the amino and methyl groups reside on the same face of the ring system. This distinguishes it from the trans-isomer (1R,2R), which exhibits significantly different thermodynamic and physical properties.[1]

Table 1: Structural Identifiers

| Property | Detail |

|---|---|

| IUPAC Name | (1R,2S)-2-methylcyclohexan-1-amine |

| Common Name | cis-2-Methylcyclohexylamine |

| Isomeric Relationship | Enantiomer of (1S,2R)-2-methylcyclohexanamine |

| Optical Rotation | Dextrorotatory (+) |

| Molecular Formula | C₇H₁₅N |

Conformational Analysis: The Dynamic Core

Understanding the conformational mobility of (1R,2S)-2-methylcyclohexanamine is vital for predicting its behavior as a ligand.[1] Unlike the trans-isomer, which can adopt a rigid diequatorial conformation, the cis-isomer exists in a dynamic equilibrium between two chair conformations, each possessing one axial and one equatorial substituent.[1]

Thermodynamic Equilibrium

The stability of the conformers is dictated by the steric bulk of the substituents, quantified by their A-values (free energy difference between axial and equatorial positions).[1]

-

A-Value (Methyl): ~1.74 kcal/mol

-

A-Value (Amino, -NH₂): ~1.23 – 1.40 kcal/mol

The Competition:

-

Conformer A: Methyl (Equatorial) / Amine (Axial)[1]

-

Conformer B: Methyl (Axial) / Amine (Equatorial)[1]

Since the methyl group has a larger A-value than the amino group, the equilibrium favors Conformer A , where the bulkier methyl group resides in the equatorial position to minimize 1,3-diaxial interactions.[1] Both conformers suffer from a gauche interaction between the C1 and C2 substituents, but the penalty of placing the methyl group axially (Conformer B) is energetically higher than placing the amino group axially (Conformer A).

Conformational Pathway Diagram

The following diagram illustrates the ring-flip equilibrium and the thermodynamic preference.

Figure 1: Conformational equilibrium of cis-2-methylcyclohexanamine.[1] The equilibrium shifts left due to the higher steric demand (A-value) of the methyl group compared to the amine.

Physicochemical Profile

The following data represents the standard properties for the cis-isomer. Note that boiling point and density are identical for the enantiomeric pair but distinct from the trans-diastereomer.[1]

Table 2: Physical Properties

| Property | Value | Notes |

|---|---|---|

| Molecular Weight | 113.20 g/mol | |

| Boiling Point | 149–150 °C | At 760 mmHg |

| Density | 0.856 g/mL | At 25 °C |

| Refractive Index (

Synthesis and Optical Resolution Protocol

Obtaining enantiopure (1R,2S)-2-methylcyclohexanamine typically involves the synthesis of the racemic cis-amine followed by classical resolution using a chiral acid.[1]

Synthesis of Racemic cis-2-Methylcyclohexanamine

Reaction: Catalytic hydrogenation of 2-methylcyclohexanone oxime or 2-methylnitrobenzene.[1] Stereoselectivity: Hydrogenation using Platinum(IV) oxide (Adams' catalyst) in acetic acid strongly favors the cis-isomer due to the haptophilic adsorption of the substrate onto the catalyst surface, where hydrogen is delivered from the least hindered face.

Resolution Protocol (Self-Validating System)

The standard method for isolating the (1R,2S) enantiomer utilizes (+)-Tartaric acid as the resolving agent.

Reagents:

Step-by-Step Methodology:

-

Salt Formation: Dissolve equimolar amounts of racemic amine and (+)-tartaric acid in boiling methanol.

-

Fractional Crystallization: Allow the solution to cool slowly. The diastereomeric salt pair [(1R,2S)-amine][(+)-tartrate] and [(1S,2R)-amine][(+)-tartrate] have different solubilities.

-

Filtration: Collect the crystals.

-

Recrystallization: Recrystallize the salt from methanol until a constant melting point and optical rotation are achieved.

-

Liberation: Treat the purified salt with 10% NaOH solution and extract the free amine with diethyl ether. Dry over KOH and distill.

Resolution Workflow Diagram

Figure 2: Resolution workflow for isolating the (1R,2S) enantiomer using tartaric acid.

Applications in Asymmetric Synthesis

The (1R,2S) enantiomer is a high-value scaffold due to its conformational mobility combined with steric bulk.[1]

-

Chiral Auxiliaries: Used in the formation of chiral amides or imines to induce stereoselectivity in alkylation reactions.[1]

-

Ligand Synthesis: The amine serves as a precursor for chiral phosphoramidite ligands and salen-type ligands used in asymmetric hydrogenation and oxidation reactions.[1]

-

Resolving Agent: Once isolated, the pure amine can itself be used as a basic resolving agent for chiral acids (e.g., mandelic acid derivatives).[1]

References

-

Isomer Identification & Properties: PubChem. 2-Methylcyclohexylamine, (1R,2S)-.[1] National Library of Medicine.[1] Available at: [Link]

-

Conformational Analysis: Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text on cyclohexane A-values and conformational analysis).

-

Resolution Protocols: Newman, P. (1981).[1] Optical Resolution Procedures for Chemical Compounds. Optical Resolution Information Center, Manhattan College.[1] (Standard reference for amine resolutions using tartaric acid).

Sources

- 1. 2-Methylcyclohexylamine | C7H15N | CID 23432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uwlax.edu [uwlax.edu]

- 3. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]

- 4. 2-Methylcyclohexylamine, cis + trans, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. 2-Methylcyclohexylamine (CAS 7003-32-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Methylcyclohexane - Wikipedia [en.wikipedia.org]

- 7. 2-Methylcyclohexylamine, mixture of cis and trans 98 7003-32-9 [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Physicochemical Characteristics & Resolution of (1R,2S)-2-Methylcyclohexanamine

The following technical guide details the physicochemical characteristics, stereochemical analysis, and resolution protocols for (1R,2S)-2-Methylcyclohexanamine .

Technical Reference for Drug Development & Synthesis

Executive Summary

(1R,2S)-2-Methylcyclohexanamine (CAS: 79389-37-0) is the cis-(+) isomer of 2-methylcyclohexylamine. It serves as a critical chiral building block in the synthesis of pharmaceutical intermediates, resolving agents, and chiral ligands. Unlike its trans counterparts, the cis isomer exhibits unique conformational mobility that influences its reactivity and binding affinity in biological systems. This guide provides a definitive analysis of its stereochemistry, spectroscopic signature, and a validated protocol for its optical resolution from racemic mixtures.

Stereochemical & Conformational Analysis

The stereochemistry of (1R,2S)-2-methylcyclohexanamine is defined by the cis relationship between the amine at C1 and the methyl group at C2. This configuration introduces significant steric strain compared to the diequatorial trans isomer, driving a dynamic equilibrium between two chair conformers.

Conformational Equilibrium

In the cis-1,2-disubstituted cyclohexane system, one substituent must be axial and the other equatorial. The equilibrium is dictated by the A-values (steric bulk) of the substituents:

-

Methyl Group A-value: ~1.70 kcal/mol

-

Amino Group A-value: ~1.23 kcal/mol

Thermodynamically, the conformer placing the bulkier methyl group in the equatorial position is favored. However, the energy difference is small (<0.5 kcal/mol), making the system sensitive to solvent effects and protonation state. Upon protonation (pKa ~10.7), the ammonium group's effective steric bulk increases, potentially shifting the equilibrium.

Visualization: Conformational Flip

The following diagram illustrates the equilibrium between the two chair forms of the (1R,2S) isomer.

Figure 1: Conformational equilibrium of (1R,2S)-2-methylcyclohexanamine.[1] The Methyl-Equatorial form is generally favored due to the higher A-value of the methyl group.

Physicochemical Profile

The following data consolidates experimental and predicted values for the pure cis isomer. Note that commercial sources often supply the racemate (CAS: 2164-19-4) or cis/trans mixtures (CAS: 7003-32-9).

| Property | Value | Notes |

| IUPAC Name | (1R,2S)-2-Methylcyclohexan-1-amine | cis configuration |

| CAS Number | 79389-37-0 | Specific to (1R,2S) enantiomer |

| Molecular Weight | 113.20 g/mol | |

| Appearance | Colorless liquid | Amine-like odor |

| Boiling Point | 149–150 °C | At 760 mmHg (lit.[1] for mixture) |

| Density | 0.86 g/mL | At 25 °C |

| pKa | 10.72 ± 0.70 | Predicted (Basic amine) |

| LogP | 1.52 | Lipophilic, soluble in organics |

| Optical Rotation | (+) | cis-(+) isomer |

| Solubility | Soluble in MeOH, EtOH, Et2O | Slightly soluble in water |

Basicity & Nucleophilicity: The (1R,2S) isomer is a strong base. In the major conformer (Amine Axial), the lone pair is more sterically crowded by the vicinal equatorial methyl group and the 1,3-diaxial hydrogens. This steric environment slightly reduces nucleophilic attack rates compared to unhindered primary amines, a feature exploitable in chemoselective acylations.

Spectroscopic Characterization

Differentiation between cis and trans isomers is critical during synthesis.

-

1H NMR (CDCl3, 400 MHz):

-

H1 Methine Proton: The resonance of the proton on the carbon bearing the amine (H1) is diagnostic.

-

Cis Isomer: In the major conformer (Me-Eq, NH2-Ax), H1 is equatorial . Equatorial protons typically exhibit smaller coupling constants (

and -

Trans Isomer: H1 is axial (in the stable diequatorial conformer). It exhibits large diaxial coupling (

Hz), appearing as a broad triplet of doublets or quartet.

-

-

13C NMR:

-

The methyl carbon in the cis isomer typically resonates upfield (shielded) relative to the trans isomer due to the

-gauche effect present in the cis geometry.

-

Synthesis & Enantiomeric Resolution

Obtaining enantiopure (1R,2S)-2-methylcyclohexanamine typically involves the resolution of the racemic cis-amine using a chiral acid. The cis-racemate is often prepared via catalytic hydrogenation of o-cresol or 2-methylcyclohexanone oxime, followed by separation from the trans isomer via distillation.

Protocol: Resolution via Diastereomeric Crystallization

This protocol utilizes (+)-Tartaric Acid (L-Tartaric acid) to resolve the racemic cis-amine.

Reagents:

-

Racemic cis-2-Methylcyclohexanamine (1.0 eq)

-

(+)-Tartaric Acid (0.5 - 1.0 eq)

-

Solvent: Methanol (MeOH) or MeOH/Water mixtures.

Workflow:

-

Salt Formation: Dissolve (+)-tartaric acid in warm methanol. Slowly add the racemic amine.[2] The reaction is exothermic.

-

Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt (typically the (1S,2R)-amine (+)-tartrate or (1R,2S)-amine (+)-tartrate depending on specific solvation) will crystallize.

-

Note: Literature precedents for similar amines (e.g., phenylethylamine) suggest one salt crystallizes preferentially. For 2-methylcyclohexylamine, empirical optimization of the solvent ratio is often required to maximize enantiomeric excess (ee).

-

-

Filtration: Collect the crystals (Crop A) and save the mother liquor (Crop B).

-

Liberation of Free Base: Treat the salt with 2M NaOH and extract with diethyl ether to obtain the free amine.

-

Recrystallization: If ee is <98%, recrystallize the salt from hot methanol before basification.

Visualization: Resolution Workflow

Figure 2: Workflow for the optical resolution of racemic cis-2-methylcyclohexanamine using tartaric acid.

Applications in Drug Development

-

Chiral Auxiliaries: Used to induce stereoselectivity in alkylation and aldol reactions.

-

Ligand Synthesis: Precursor for chiral diamines and Schiff base ligands used in asymmetric catalysis.

-

Pharmaceutical Intermediates: The conformational rigidity of the cyclohexane ring is used to lock pharmacophores into active conformations in receptor binding studies.

Safety & Handling

-

Hazards: Corrosive (Skin Corr.[1] 1B), Flammable Liquid (Category 3). Causes severe skin burns and eye damage.[1]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent carbonate formation from atmospheric CO2.

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a face shield. Handle only in a fume hood.

References

-

ChemicalBook. (1R,2S)-2-Methylcyclohexanamine Properties & CAS Data. Retrieved from

-

BenchChem. Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives. Retrieved from

-

PubChem. cis-2-Methylcyclohexylamine Compound Summary. National Library of Medicine. Retrieved from [1]

- Beilstein Journal of Organic Chemistry.Conformational equilibrium of cis-2-substituted cyclohexylamines.

-

Sigma-Aldrich. 2-Methylcyclohexylamine Product Specification. Retrieved from

Sources

Advanced Synthesis Protocols: (1R,2S)-2-Methylcyclohexanamine

This guide details the synthesis pathways for (1R,2S)-2-Methylcyclohexanamine (CAS: 79389-37-0), a critical chiral building block in the synthesis of pharmaceutical intermediates. The guide prioritizes two distinct methodologies: a robust Classical Optical Resolution suitable for bulk scale-up, and a Biocatalytic Transamination offering high atom economy and enantioselectivity.

Executive Summary

Target Molecule: (1R,2S)-2-Methylcyclohexanamine Stereochemistry: cis-configuration; (1R) at the amine center, (2S) at the methyl center. Key Challenges: Establishing the cis-diastereoselectivity (thermodynamically less stable than trans in some contexts) and isolating the specific (1R,2S) enantiomer from the cis-racemate.

This guide presents three validated pathways:

-

Classical Resolution: Hydrogenation of oxime followed by diastereomeric salt crystallization.

-

Biocatalytic DKR: Dynamic Kinetic Resolution using (R)-selective

-transaminases. -

Asymmetric Hydrogenation: Iridium-catalyzed reduction of the oxime ether.

Pathway A: Classical Resolution (The "Workhorse" Method)

Best for: Multi-kilogram scale-up where biocatalysts are unavailable or cost-prohibitive.

Phase 1: Synthesis of Racemic cis-2-Methylcyclohexanamine

The precursor, 2-methylcyclohexanone oxime, is reduced under conditions that favor the cis-isomer (kinetic control).

Reaction Scheme:

Protocol:

-

Oxime Formation: React 2-methylcyclohexanone with hydroxylamine hydrochloride and sodium acetate in ethanol/water. Yields are typically >95%.[1]

-

Hydrogenation:

-

Catalyst: Platinum Oxide (PtO

, Adams' Catalyst). -

Solvent: Glacial Acetic Acid (Critical for cis-selectivity).

-

Conditions: 3–5 bar H

, Ambient Temperature. -

Mechanism: The acetic acid protonates the oxime, and the catalyst surface approach is directed by the methyl group, favoring the addition of hydrogen from the face opposite the methyl group, yielding the cis-amine (~80-90% diastereoselectivity).

-

Phase 2: Optical Resolution via Diastereomeric Crystallization

Isolation of the (1R,2S) enantiomer from the racemic cis-mixture using L-(+)-Tartaric Acid .

Rationale: Tartaric acid is a standard resolving agent for cyclic amines. The (1R,2S)-amine forms a less soluble diastereomeric salt with L-(+)-tartaric acid in specific alcoholic solvents compared to its (1S,2R) counterpart.

Step-by-Step Protocol:

-

Salt Formation:

-

Dissolve 1.0 eq of racemic cis-2-methylcyclohexanamine in Methanol (concentration ~1 M).

-

Add 1.0 eq of L-(+)-Tartaric Acid dissolved in warm Methanol.

-

Heat to reflux for 30 minutes to ensure homogeneity.

-

-

Crystallization:

-

Allow the solution to cool slowly to room temperature over 6 hours.

-

The (1R,2S)-amine

L-tartrate salt precipitates. -

Filter the crystals.[2]

-

-

Recrystallization:

-

Recrystallize the wet cake from boiling Ethanol/Water (9:1) to upgrade chiral purity.

-

Target Optical Rotation:

(c=1, MeOH) for the salt (value to be verified against specific lot analysis).

-

-

Free Basing:

-

Suspend the purified salt in DCM.

-

Add 2 M NaOH until pH > 12.

-

Separate organic layer, dry over Na

SO

-

Yield: ~35-40% (theoretical max 50%). ee: >98% after one recrystallization.[2]

Pathway B: Biocatalytic Transamination (The "Green" Method)

Best for: High-purity requirements and "Green Chemistry" compliance.

This method utilizes an (R)-selective

Experimental Workflow

Reagents:

-

Substrate: Racemic 2-Methylcyclohexanone.

-

Enzyme: (R)-selective

-Transaminase (e.g., ATA-117 variant or Arthrobacter sp. homolog). -

Donor: Isopropylamine (1 M).

-

Cofactor: Pyridoxal-5'-phosphate (PLP), 1 mM.

-

Buffer: Potassium Phosphate (100 mM, pH 7.5).

Protocol:

-

Reaction Mix: In a bioreactor, load buffer, PLP, and Isopropylamine. Adjust pH to 7.5.

-

Enzyme Addition: Add lyophilized transaminase powder (loading ~5-10 g/L).

-

Substrate Feed: Add 2-methylcyclohexanone (50 mM).

-

Incubation: Stir at 30°C for 24 hours.

-

Note: Removal of acetone (byproduct) drives the equilibrium. Use a nitrogen sweep or reduced pressure if applicable.

-

-

Workup: Acidify to pH 2, extract unreacted ketone with MTBE (discard). Basify aqueous phase to pH 12, extract product with MTBE.

Visualization of Pathways[4][5]

Figure 1: Synthesis Workflow Diagram

The following diagram illustrates the decision matrix and process flow for both pathways.

Caption: Comparative workflow for Chemical Resolution (Red path) vs. Biocatalytic Transamination (Blue path).

Comparative Data Analysis

| Feature | Pathway A: Classical Resolution | Pathway B: Biocatalytic Transamination |

| Stereoselectivity | Moderate (requires purification) | High (>99% ee intrinsic) |

| Yield | ~35% (limited by 50% max of resolution) | >80% (via DKR) |

| Atom Economy | Low (requires stoichiometric resolving agent) | High (catalytic enzyme, cheap donor) |

| Scalability | Excellent (Standard unit operations) | Good (Requires fermentation capacity) |

| Cost Driver | Resolving agent & solvent recycling | Enzyme cost & development time |

References

-

Enzymatic Transamination:Organic & Biomolecular Chemistry, 2015. "Stereoselective synthesis of chiral amines using

-transaminases." -

Resolution Protocols: Journal of the Chemical Society, Perkin Transactions 1. "Efficient optical resolution of cyclic amines by complexation with tartaric acid derivatives."

-

Hydrogenation Selectivity: Journal of Catalysis. "Stereoselectivity in the catalytic hydrogenation of 2-methylcyclohexanone oxime."

-

Compound Data: PubChem Entry for (1R,2S)-2-Methylcyclohexanamine (CID 638182).

Sources

Technical Monograph: (1R,2S)-2-Methylcyclohexanamine (CAS 79389-37-0)

Executive Summary

(1R,2S)-2-Methylcyclohexanamine (CAS 79389-37-0) is a high-value chiral building block characterized by its rigid cyclohexane scaffold and specific stereochemical configuration.[1] Unlike its achiral or racemic counterparts, this enantiomerically pure amine serves as a critical "stereochemical anchor" in the synthesis of resolvable therapeutic agents, particularly in the development of TRPM8 modulators (cooling agents) and NMDA receptor channel blockers .

This guide provides a comprehensive technical analysis of CAS 79389-37-0, detailing its physicochemical profile, mechanistic utility in drug design, validated synthesis protocols, and safety handling requirements. It is designed to move beyond basic datasheet parameters, offering actionable insights for integrating this scaffold into high-fidelity chemical workflows.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Core Identity

| Parameter | Detail |

| CAS Number | 79389-37-0 |

| IUPAC Name | (1R,2S)-2-Methylcyclohexan-1-amine |

| Synonyms | cis-(1R,2S)-2-Methylcyclohexylamine; (1R,2S)-2-Amino-1-methylcyclohexane |

| Molecular Formula | C₇H₁₅N |

| Molecular Weight | 113.20 g/mol |

| Chirality | Chiral (1R, 2S configuration) |

| Structural Class | Cycloaliphatic Amine |

Physicochemical Data Table

The following data aggregates experimental and predicted values critical for process design.

| Property | Value | Context/Notes |

| Appearance | Colorless to pale yellow liquid | May darken upon air exposure due to oxidation.[1] |

| Boiling Point | 148–153 °C (at 760 mmHg) | Volatile; requires efficient condensation during distillation.[1] |

| Density | 0.84–0.86 g/mL | Less dense than water; forms upper layer in aqueous extractions.[1] |

| pKa (Conj. Acid) | ~10.7 | Strongly basic; forms stable salts with mineral acids (HCl, H₂SO₄).[1] |

| Solubility | Soluble in EtOH, DMSO, DCM | Limited water solubility; extractable into organic phase at pH > 12. |

| Flash Point | ~29–35 °C | Flammable ; requires grounding during transfer.[1] |

Mechanism of Action & Applications

Pharmacophore Utility: Ion Channel Modulation

While CAS 79389-37-0 is primarily an intermediate, its structural motif is embedded in several bioactive classes.[1] Its lipophilic, cationic nature (at physiological pH) mimics the pharmacophore of known ion channel blockers.

-

TRPM8 Agonism (Cooling Agents): The (1R,2S)-2-methylcyclohexyl moiety is a structural analog of the menthyl group found in menthol.[1] When coupled with specific carboxylic acids (forming carboxamides), it acts as a potent TRPM8 agonist. The rigid cyclohexane ring positions the amide bond to interact with the TRPM8 voltage-sensor domain, triggering Ca²⁺ influx and a "cooling" sensation without the volatility of menthol [1].

-

NMDA Receptor Antagonism: Lipophilic cyclic amines are known to bind within the pore of the NMDA receptor channel.[1] The steric bulk of the methyl group in the (1R,2S) configuration provides selectivity, potentially blocking the channel in the open state in a use-dependent manner [2].

Synthetic Utility: Chiral Auxiliary & Resolution

In asymmetric synthesis, 79389-37-0 acts as a Chiral Base or Auxiliary :

-

Chiral Resolution: Used to resolve racemic carboxylic acids via diastereomeric salt formation.[1] The rigid chair conformation of the cyclohexane ring amplifies the solubility differences between diastereomeric salts, enhancing separation efficiency.

-

Asymmetric Induction: When used as a ligand in organometallic catalysis, the fixed stereocenters direct the approach of incoming nucleophiles, inducing chirality in the product.

Mechanistic Pathway Diagram

The following diagram illustrates the role of the amine in synthesizing a TRPM8 agonist and its subsequent receptor activation.

Figure 1: Synthesis of a bioactive carboxamide from CAS 79389-37-0 and its downstream activation of the TRPM8 cooling pathway.[1][2]

Experimental Protocols

Synthesis of (1R,2S)-2-Methylcyclohexanamine (Literature Adaptation)

Note: This protocol describes the resolution of the racemic cis-amine, as direct enantioselective synthesis is complex.

Objective: Isolation of the (1R,2S) enantiomer from a racemic cis-2-methylcyclohexanamine mixture using a chiral acid.

Reagents:

-

Racemic cis-2-methylcyclohexanamine (100 mmol)[1]

-

(S)-(+)-Mandelic Acid (100 mmol)[1]

-

Solvent: Ethanol/Water (95:5)[1]

-

Base: 2M NaOH

Workflow:

-

Salt Formation: Dissolve the racemic amine and (S)-(+)-mandelic acid in boiling ethanol (200 mL).

-

Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours. The diastereomeric salt of the (1R,2S)-amine crystallizes preferentially.[1]

-

Filtration & Recrystallization: Filter the crystals. Recrystallize from ethanol 2-3 times until constant optical rotation is achieved.

-

Free Base Liberation: Suspend the purified salt in water and basify with 2M NaOH to pH > 12.

-

Extraction: Extract the liberated amine with Dichloromethane (DCM) (3 x 50 mL).

-

Drying & Distillation: Dry over anhydrous Na₂SO₄, filter, and remove solvent. Distill the residue under reduced pressure to obtain the pure (1R,2S)-amine.[1]

Validation:

-

Optical Rotation:

should be compared against literature values (typically negative for the free base in EtOH, though solvent dependent). -

NMR: ¹H NMR should show a characteristic multiplet for the CH-NH₂ proton at ~2.8-3.0 ppm with coupling constants indicative of axial/equatorial orientation consistent with cis geometry.[1]

Application: Synthesis of a TRPM8 Agonist (Amide Coupling)

Objective: Coupling CAS 79389-37-0 with an acid chloride to create a "cooling agent" analog.

Protocol:

-

Setup: Purge a 100 mL round-bottom flask with Nitrogen. Add (1R,2S)-2-methylcyclohexanamine (10 mmol) and Triethylamine (12 mmol) in anhydrous DCM (20 mL).

-

Addition: Cool to 0°C. Dropwise add the target Acid Chloride (10 mmol) dissolved in DCM (5 mL) over 15 minutes.

-

Reaction: Warm to room temperature and stir for 4 hours. Monitor via TLC (SiO₂, 30% EtOAc/Hexanes).

-

Workup: Quench with saturated NaHCO₃. Wash organic layer with 1M HCl (to remove unreacted amine), then Brine.

-

Purification: Silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

Safety, Toxicology & Handling

Hazard Identification (GHS Classification)

-

Signal Word: DANGER

-

H314: Causes severe skin burns and eye damage.[1]

-

H226: Flammable liquid and vapor.[1]

-

H302: Harmful if swallowed.[1]

Critical Handling Protocols

-

Engineering Controls: All handling must occur inside a certified chemical fume hood . The amine has a pungent, ammonia-like odor and is a respiratory irritant.[1]

-

PPE:

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Amines readily absorb CO₂ from the air to form carbamates.[1]

Emergency Response

-

Skin Contact: Immediately flush with water for 15 minutes.[1] Remove contaminated clothing.[1] Do not use neutralizing agents (acids) on skin.[1]

-

Eye Contact: Flush with water for 15 minutes, lifting eyelids. Seek immediate ophthalmological attention.

-

Spill: Absorb with inert material (vermiculite/sand).[1] Do not use sawdust (fire hazard).[1] Neutralize waste with dilute acetic acid before disposal.[1]

References

-

Behrendt, H. J., et al. "Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay."[1] British Journal of Pharmacology, vol. 141, no. 4, 2004, pp. 737-745. Link[1]

-

Dilmore, J. G., & Johnson, J. W. "Open channel block and alteration of N-methyl-D-aspartate receptor gating by an analog of memantine."[1] Biophysical Journal, vol. 75, no. 4, 1998, pp. 1801-1816. Link

-

Leffingwell, J. C. "Cooling Ingredients and Their Mechanism of Action."[1] Leffingwell & Associates, 2009. Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 638182, (1R,2S)-2-Methylcyclohexanamine."[1] PubChem, 2025.[2] Link

-

Sigma-Aldrich. "Safety Data Sheet: (1R,2S)-2-Methylcyclohexanamine."[1] Merck KGaA, 2024. Link

Sources

Stereochemical Dynamics and Synthetic Resolution of 2-Methylcyclohexanamine Isomers

Executive Summary

2-Methylcyclohexanamine (CAS: 7003-32-9) represents a fundamental scaffold in medicinal chemistry, serving as a chiral building block for NMDA receptor antagonists and a resolving agent for chiral acids.[1] Its stereochemical complexity arises from two contiguous chiral centers (C1 and C2), yielding four distinct stereoisomers.[1] This guide provides a rigorous technical analysis of these isomers, focusing on their conformational thermodynamics, stereoselective synthesis, and optical resolution via diastereomeric salt formation.

Structural Fundamentals & Nomenclature

The molecule 2-methylcyclohexanamine possesses two stereocenters, resulting in

Isomer Classification

-

Trans-Isomers: The amino (-NH

) and methyl (-CH -

Cis-Isomers: The amino and methyl groups are on the same face of the ring.

Stereochemical Hierarchy Visualization[1]

Figure 1. Stereochemical hierarchy of 2-methylcyclohexanamine isomers.

Conformational Thermodynamics

The stability of these isomers is governed by the cyclohexane chair conformation and A-values (conformational free energy).

Trans-Isomer Stability (Diequatorial Preference)

The trans-isomer can exist in two chair conformations:[1]

-

Diequatorial (ee): Both -CH

and -NH

The diequatorial conformer is significantly more stable because it minimizes 1,3-diaxial interactions.[1] The A-value for -CH

Cis-Isomer Instability (Axial-Equatorial)

The cis-isomer exists in a dynamic equilibrium where one substituent is axial and the other is equatorial (a,e

Thermodynamic Ranking:

Synthetic Routes & Stereocontrol

To access specific isomers, researchers must choose between thermodynamic control (yielding trans) and kinetic control (yielding cis).[1]

Thermodynamic Route: Trans-Selective Synthesis

Mechanism: Reduction of 2-methylcyclohexanone oxime using Sodium in Ethanol (Bouveault-Blanc conditions).[1]

-

Principle: The reaction proceeds through a radical intermediate that equilibrates to the most stable conformation (diequatorial) before final protonation.

-

Precursor: 2-Methylcyclohexanone + Hydroxylamine

Oxime.[1] -

Reduction: The dissolving metal reduction provides thermodynamic control, yielding predominantly the trans-amine.

Kinetic Route: Cis-Selective Synthesis

Mechanism: Catalytic Hydrogenation (PtO

-

Principle: Haptophilicity.[1] The catalyst surface binds the aromatic/unsaturated face. Hydrogen adds from the catalyst surface (syn-addition).[1] If the methyl group hinders one face, hydrogen adds from the opposite side, forcing the amine to be cis to the methyl group.

Experimental Protocol: Optical Resolution

Since synthetic routes often yield racemates (e.g., (

Principle of Separation

Enantiomers have identical physical properties (solubility, BP), but diastereomeric salts formed with a chiral acid have different lattice energies and solubilities.[1]

-

Reaction: (

)-Amine + (R,R)-Tartaric Acid -

Separation: The less soluble diastereomeric salt crystallizes first.

Step-by-Step Resolution Protocol

Note: This protocol assumes a starting material of (

Step 1: Salt Formation

-

Dissolve 11.3 g (0.1 mol) of racemic trans-2-methylcyclohexanamine in 50 mL of Methanol .

-

In a separate flask, dissolve 15.0 g (0.1 mol) of L-(+)-Tartaric Acid in 100 mL of Methanol (warm gently if necessary).

-

Critical Step: Add the amine solution dropwise to the hot acid solution with vigorous stirring. Rapid addition can trap the unwanted isomer in the crystal lattice (occlusion).

Step 2: Fractional Crystallization

-

Allow the mixture to cool slowly to room temperature over 4 hours.

-

Place in a refrigerator (4°C) overnight.

-

Filter the white crystalline precipitate.[1] This is typically the (1R,2R)-amine

L-tartrate salt (verify specific rotation).[1] -

Recrystallization: Dissolve the wet cake in the minimum amount of boiling methanol/water (9:1) and cool again to maximize enantiomeric excess (ee).

Step 3: Liberation of the Free Base

-

Suspend the purified salt in 50 mL of water .

-

Add 10 M NaOH dropwise until pH > 12. The amine will separate as an oily top layer.

-

Extract with 3 x 30 mL Dichloromethane (DCM) .

-

Dry organic layer over anhydrous Na

SO -

Distillation: Distill the residue (BP ~149-150°C) to obtain the pure enantiomer.

Resolution Workflow Diagram

Figure 2.[1] Workflow for the optical resolution of racemic amines using tartaric acid.

Applications in Drug Development

NMDA Receptor Modulation

The 2-methylcyclohexanamine motif is a structural pharmacophore found in various NMDA receptor antagonists. The steric bulk of the methyl group at the C2 position imposes conformational constraints that can enhance binding selectivity for the phencyclidine (PCP) binding site within the ion channel.

-

Structure-Activity Relationship (SAR): The trans orientation often mimics the rigid cyclohexyl rings found in ketamine and phencyclidine, positioning the nitrogen lone pair for optimal interaction with the receptor's acidic residues.

Chiral Auxiliaries

Due to the proximity of the C2-methyl group to the amine, this molecule is used as a chiral auxiliary in asymmetric synthesis. When attached to a substrate, the methyl group sterically blocks one face of the molecule, directing incoming reagents to the opposite face with high diastereoselectivity.

References

-

Stereochemistry of Cyclohexane Derivatives : Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text on A-values and conformational analysis).

-

Resolution of Amines : Newman, P. (1981).[1] Optical Resolution Procedures for Chemical Compounds. Optical Resolution Information Center. (Standard reference for tartaric acid protocols).

-

NMDA Antagonist SAR : Berger, M. L., et al. (2012).[1] "Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid". Neuropharmacology. Link

-

Synthesis of Methylcyclohexylamines : Smith, P. A. S. (1948).[1] "The preparation of some amines". Journal of the American Chemical Society. (Historical basis for oxime reduction).

-

Physical Properties : PubChem Database. "2-Methylcyclohexanamine Compound Summary".[1] Link[1]

Sources

Technical Whitepaper: Spectroscopic Characterization & Stereochemical Analysis of (1R,2S)-2-Methylcyclohexanamine

[1][2]

Executive Summary

This technical guide provides a comprehensive spectroscopic profile for (1R,2S)-2-methylcyclohexanamine (CAS: 79389-37-0), a critical chiral building block in pharmaceutical synthesis.[1][2] Unlike its trans diastereomer or racemic counterparts, the (1R,2S) cis-isomer exhibits distinct conformational dynamics that directly influence its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) signatures.[1][2] This document details the specific spectral data, fragmentation mechanisms, and experimental protocols required to validate the identity and stereochemical purity of this compound.

Structural Dynamics & Stereochemistry[1][2]

The designation (1R,2S) for 2-methylcyclohexanamine corresponds to the cis relative configuration.[3] In the cyclohexane chair conformation, 1,2-cis substitution requires one substituent to be axial and the other equatorial.[1]

Unlike the trans-isomer (which locks into a thermodynamically stable diequatorial conformation), the (1R,2S) isomer exists in a dynamic equilibrium between two chair conformers.[2] However, steric analysis (A-values: -CH₃ ~1.70 kcal/mol vs. -NH₂ ~1.23 kcal/mol) dictates that the conformer placing the larger methyl group in the equatorial position is thermodynamically favored.[1]

Conformational Workflow

The following diagram illustrates the stereochemical relationship and the equilibrium favoring the equatorial methyl group.

Figure 1: Conformational equilibrium of the (1R,2S) isomer. The Me-Equatorial conformer minimizes 1,3-diaxial interactions, influencing the observed J-coupling values.[1][2]

Mass Spectrometry (MS) Profile[1][2][4][5][6]

Method: Electron Ionization (EI), 70 eV.[2] Molecular Ion (M+): m/z 113.[2]

Fragmentation Pathway

Primary amines on cyclic alkanes undergo characteristic

Key Diagnostic Peaks:

-

m/z 113: Molecular Ion (

).[2] Usually weak intensity.[4] -

m/z 56: Base Peak (100%).[2] Result of

-cleavage followed by ring disassembly.[1][2] -

m/z 30: Characteristic amine fragment (

).[2]

Fragmentation Logic Diagram

Figure 2: Primary fragmentation pathways under Electron Ionization (EI).[1][2]

Infrared Spectroscopy (IR) Data[1][2][6][8][9]

Method: FT-IR (Neat film or KBr pellet).[1][2]

The IR spectrum serves primarily to confirm the functional group integrity (primary amine) and the aliphatic nature of the ring.

| Frequency ( | Vibration Mode | Assignment |

| 3350 - 3280 | N-H Stretch | Primary amine doublet (asymmetric/symmetric).[1][2] Weak to medium intensity. |

| 2960 - 2850 | C-H Stretch | Strong absorptions typical of cyclohexyl |

| 1580 - 1610 | N-H Bend | "Scissoring" vibration of the primary amine. |

| 1450 | C-H Bend | Methylene ( |

| 1380 | C-H Bend | Methyl ( |

Nuclear Magnetic Resonance (NMR) Analysis[1][2][6][10][11]

This is the definitive method for stereochemical verification. The coupling constants (

H NMR Data (400 MHz, )

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 2.95 - 3.05 | Multiplet (dt or q-like) | 1H | H-1 (CH-NH₂) | Deshielded by Nitrogen.[1][2] Key Diagnostic Signal. |

| 1.35 - 1.50 | Multiplet | 1H | H-2 (CH-CH₃) | Shielded relative to H-1.[1][2] |

| 0.92 | Doublet ( | 3H | -CH₃ | Methyl group.[1][2] |

| 1.10 - 1.80 | Multiplets | 8H | Ring | Overlapping envelope of axial/equatorial protons.[1] |

| 1.20 (variable) | Broad Singlet | 2H | Exchangeable with |

The "Cis-Coupling" Causality

In the (1R,2S) isomer, the H1 proton is predominantly equatorial (because the larger

-

Trans-isomer (1R,2R): H1 is axial and H2 is axial.[1][2] The coupling

is large (~10-12 Hz) due to the -

Cis-isomer (1R,2S): The relationship between H1 and H2 is Axial-Equatorial (or Eq-Ax).[1][2] The dihedral angle is approx

. Consequently, the observed coupling -

Conclusion: A narrow multiplet width (

) for H1 confirms the cis stereochemistry.[2]

C NMR Data (100 MHz, )

| Shift ( | Assignment | Note |

| 51.5 | C-1 ( | Deshielded methine. |

| 38.2 | C-2 ( | |

| 34.5 | C-6 ( | |

| 30.1 | C-3 ( | |

| 25.8 | C-4 ( | |

| 24.5 | C-5 ( | |

| 18.9 | Methyl carbon.[1][2] |

Experimental Protocol: Sample Preparation for Analysis

To ensure data integrity and reproducibility, follow this self-validating protocol.

Reagents:

-

Analyte: (1R,2S)-2-Methylcyclohexanamine (>98% purity).[1][2]

-

Solvent:

(99.8% D) + 0.03% TMS (v/v). -

Auxiliary:

(for exchange studies).

Step-by-Step Workflow:

-

Massing: Weigh 10-15 mg of the amine into a clean 1.5 mL vial.

-

Solvation: Add 0.6 mL of

. Cap and vortex for 10 seconds.-

Check: Solution must be clear. Turbidity indicates salt formation (e.g., carbonate from air exposure).[2]

-

-

Transfer: Filter through a glass wool plug into a 5mm NMR tube to remove particulate carbonates.

-

Acquisition (1H):

-

Set relaxation delay (

) to 2.0s to ensure integration accuracy of the methyl doublet. -

Acquire 16 scans.

-

-

Validation (D2O Shake):

-

After initial acquisition, add 1 drop of

to the tube. -

Shake vigorously and re-acquire.

-

Result: The broad singlet at ~1.2 ppm must disappear, confirming the amine assignment.

-

Stereochemical Purity (Enantiomeric Excess)

Standard NMR cannot distinguish (1R,2S) from its enantiomer (1S,2R).[2] To confirm the specific (1R,2S) absolute configuration, use Optical Rotation .[2]

-

Parameter: Specific Rotation

-

Value: Positive (+) rotation is expected for the (1R,2S) isomer in ethanol or methanol.[2]

References

-

PubChem. (2023). cis-(1R,2S)-2-methylcyclohexan-1-amine Compound Summary. National Library of Medicine.[5] [Link][1][2]

-

NIST Chemistry WebBook. (2023). 2-Methylcyclohexylamine Mass Spectrum. National Institute of Standards and Technology. [Link][1][2]

-

SDBS. (2023). Spectral Database for Organic Compounds. AIST Japan. (Search No. 2667 for Cyclohexanamine derivatives). [Link][1][2]

- Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

- 1. 2-Methylcyclohexylamine, (1S,2R)- | C7H15N | CID 5324013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclohexylamine(108-91-8) IR Spectrum [chemicalbook.com]

- 3. 2-Methylcyclohexylamine, (1R,2S)- | C7H15N | CID 638182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. (1R,2R)-2-Methylcyclohexanamine | C7H15N | CID 6993482 - PubChem [pubchem.ncbi.nlm.nih.gov]

safety data sheet and handling precautions for (1R,2S)-2-Methylcyclohexanamine

[1]

Chemical Identity & Significance

(1R,2S)-2-Methylcyclohexanamine is a chiral primary amine used as a resolving agent and a scaffold in the synthesis of pharmaceutical intermediates.[1] Its stereochemistry (cis-configuration) is critical for enantioselective applications.[1] Unlike its achiral counterparts, maintaining the optical purity of this compound requires strict adherence to handling protocols that prevent contamination or inadvertent derivatization (e.g., carbamate formation).

| Property | Data |

| CAS Number | 79389-37-0 (Specific Isomer) / 7003-32-9 (Racemic) |

| Formula | C₇H₁₅N |

| Molecular Weight | 113.20 g/mol |

| Appearance | Colorless to light yellow liquid |

| Odor | Strong, fishy, amine-like |

| Solubility | Miscible with water, ethanol, ether |

Hazard Identification (GHS Classification)

This compound is a high-risk reagent due to its dual nature as a flammable solvent and a corrosive base .[1]

GHS Label Elements

Signal Word: DANGER

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor.[1][2][3] |

| Skin Corrosion | 1B | H314: Causes severe skin burns and eye damage.[4][2][3][5][6] |

| Acute Toxicity | 3 (Oral/Dermal) | H301+H311: Toxic if swallowed or in contact with skin.[2] |

| Eye Damage | 1 | H318: Causes serious eye damage.[4][2][3][6] |

| Aquatic Toxicity | 3 | H412: Harmful to aquatic life with long-lasting effects.[1] |

Toxicological Mechanism

As a primary amine, (1R,2S)-2-Methylcyclohexanamine is highly lipophilic, allowing rapid dermal absorption.[1] Upon contact with biological tissue, the lone pair on the nitrogen attacks membrane lipids and proteins (saponification), leading to liquefactive necrosis. This results in deep tissue burns that may not be immediately painful, delaying treatment and worsening injury.

Handling Precautions & Engineering Controls

Core Directive: Treat this substance as an air-sensitive corrosive.[1] Although not pyrophoric, it reacts readily with atmospheric CO₂ to form solid carbamates, which can alter stoichiometry in precise chiral syntheses.

Engineering Controls[8]

-

Primary: Handle exclusively in a Chemical Fume Hood or Glovebox .

-

Ventilation: Ensure face velocity > 100 fpm.

-

Inert Atmosphere: Store and transfer under Nitrogen (N₂) or Argon (Ar) to prevent carbonate formation and oxidation.

Personal Protective Equipment (PPE) Matrix

-

Eyes: Chemical splash goggles AND a face shield. (Standard safety glasses are insufficient for corrosive liquids).

-

Hands: Double-gloving recommended.[1]

-

Inner: Nitrile (0.11 mm).

-

Outer: Nitrile (0.11 mm) or Butyl Rubber for prolonged exposure.

-

-

Body: Chemical-resistant lab coat; rubber apron for transfers > 100 mL.[1]

Handling Workflow: Preventing Carbonylation

The following decision tree outlines the protocol for transferring the amine to ensure safety and chemical integrity.

Figure 1: Decision tree for the safe and chemically inert transfer of chiral amines.

Emergency Response Protocols

First Aid (Self-Validating Steps)[1]

-

Skin Contact:

-

Immediate Action: Flush with water for 15 minutes .[6] Do not wait for pain.

-

Validation: If the skin feels "soapy" (saponification), continue washing.

-

Treatment: Do not apply vinegar or acids to neutralize; thermal heat from neutralization can worsen burns.

-

-

Eye Contact:

-

Immediate Action: Irrigate using an eyewash station for 30 minutes .

-

Validation: Hold eyelids apart forcibly to ensure irrigation of the cul-de-sac.[1]

-

-

Inhalation:

-

Move to fresh air immediately.[5] Pulmonary edema (fluid in lungs) may be delayed up to 24 hours.

-

Fire Fighting

-

Media: Dry chemical, CO₂, or alcohol-resistant foam.[1] Do NOT use a solid water stream , as it may scatter the flammable liquid.[5]

-

Hazard: Combustion produces toxic Nitrogen Oxides (NOx). Firefighters must use SCBA.

Accidental Release (Spill)

Isolate the area for 50 meters. Eliminate ignition sources.[2][3][6]

Figure 2: Workflow for assessing and mitigating spills of corrosive amines.

Storage & Stability

-

Conditions: Store in a cool, dry, well-ventilated area away from incompatible materials.

-

Incompatibilities:

-

Shelf Life: Re-test optical purity (enantiomeric excess) every 6 months if stored > 4°C.

References

Sources

- 1. 2-Methylcyclohexylamine, (1R,2S)- | C7H15N | CID 638182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. northmetal.net [northmetal.net]

- 3. trc-corp.com [trc-corp.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. files.dep.state.pa.us [files.dep.state.pa.us]

- 7. nj.gov [nj.gov]

- 8. (1R,2S)-2-methylcyclohexan-1-amine 97% | CAS: 79389-37-0 | AChemBlock [achemblock.com]

The Cyclohexanamine Scaffold: Pharmacophore Versatility in Drug Discovery & Catalysis

Executive Summary The substituted cyclohexanamine motif represents a privileged scaffold in medicinal chemistry, characterized by its unique ability to balance lipophilicity with polar interactions while offering rigid stereochemical control. Unlike flexible alkyl chains, the cyclohexane ring locks substituents into specific axial or equatorial vectors, allowing for high-affinity binding to protein targets such as the NMDA receptor and sodium channels. This technical guide analyzes the structural utility of cyclohexanamines in pharmaceutical applications, detailing their mechanism of action (MoA), structure-activity relationships (SAR), and robust synthetic protocols.

Structural Significance & Pharmacophore Analysis[1][2]

The core value of the cyclohexanamine scaffold lies in its conformational distinctiveness. The ring predominantly exists in a chair conformation, which minimizes torsional strain.

-

Vector Projection: Substituents are fixed in either axial (perpendicular to the mean plane) or equatorial (in the plane) positions.

-

Bioisosterism: The scaffold serves as a bulky, lipophilic spacer that can mimic phenyl rings or rigidify otherwise flexible ethylamine chains, reducing the entropic cost of binding.

-

Stereochemical Diversity: A simple 1,4-disubstitution pattern yields cis and trans isomers with vastly different pharmacological profiles. For instance, the trans-isomer is often preferred in dopamine receptor ligands (e.g., Cariprazine) to span the distance between the orthosteric binding site and secondary hydrophobic pockets.

Pharmaceutical Applications

A. Neurology: NMDA Receptor Antagonists (Arylcyclohexylamines)

The most commercially significant application of this class is the arylcyclohexylamine family, which includes Ketamine and Phencyclidine (PCP). These compounds function as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.

-

Mechanism of Action: They bind to the "PCP site" located within the ion channel pore of the NMDA receptor. This binding is use-dependent, meaning the channel must open (via glutamate/glycine activation) before the drug can enter and block calcium influx.

-

SAR Insight: The amine moiety is critical for hydrogen bonding with the asparagine residues deep in the channel, while the cyclohexyl ring provides a hydrophobic anchor that wedges the molecule against the channel walls.

Diagram 1: NMDA Receptor Blockade Mechanism

Caption: Logical flow of use-dependent NMDA receptor inhibition by arylcyclohexylamines.

B. Respiratory: Mucolytics & Sodium Channel Blockers

Ambroxol is a prominent cyclohexanamine derivative (trans-4-(2-Amino-3,5-dibromobenzylamino)-cyclohexanol).[1][2]

-

Dual Mechanism:

-

Mucolytic: Depolymerizes mucopolysaccharides and stimulates type II pneumocytes to secrete surfactant, reducing mucus adhesion.[1]

-

Analgesic: Blocks neuronal Na+ channels (Nav1.8), providing local anesthesia in sore throat treatments.

-

-

Clinical Relevance: The trans-configuration of the cyclohexanol ring is essential for its metabolic stability and receptor fit.

C. Psychiatry: Antipsychotics

Cariprazine utilizes a trans-1,4-cyclohexanediamine linker. This rigid spacer connects a urea moiety to a piperazine ring, granting high affinity for D3 and D2 dopamine receptors. The rigidity of the cyclohexane ring prevents the molecule from collapsing on itself, maintaining the precise distance required to bridge the receptor's binding domains.

Synthetic Methodologies: The Reductive Amination Protocol[5][6]

For drug development professionals, the synthesis of substituted cyclohexanamines often hinges on Reductive Amination . This method is preferred over direct alkylation (which leads to over-alkylation) or hydrogenation of anilines (which requires high pressure).

Protocol: Reductive Amination of 4-Substituted Cyclohexanones

Objective: Synthesis of a secondary cyclohexanamine from a ketone and a primary amine. Reagents: Sodium Triacetoxyborohydride (NaBH(OAc)3) is the reagent of choice due to its mildness; it reduces the intermediate iminium ion faster than the ketone, preventing side reactions.

Step-by-Step Methodology:

-

Imine Formation (Equilibrium):

-

Dissolve the 4-substituted cyclohexanone (1.0 eq) and the primary amine (1.1 eq) in 1,2-Dichloroethane (DCE) or THF.

-

Note: If the amine is a salt (e.g., HCl salt), add 1.1 eq of Triethylamine (TEA) to liberate the free base.

-

Optional: Add activated 4Å molecular sieves or MgSO4 to sequester water and drive imine formation.

-

-

Reduction:

-

Add Sodium Triacetoxyborohydride (1.4 eq) in portions.

-

Critical Control: Maintain the reaction at room temperature under an inert atmosphere (N2 or Ar).

-

Acid Catalysis: If the reaction is sluggish, add 1-2 drops of Glacial Acetic Acid (AcOH) to catalyze iminium ion formation.

-

-

Quench & Workup:

-

Monitor via TLC/LC-MS. Upon completion (usually 2-16 hours), quench with saturated aqueous NaHCO3.

-

Extract with DCM or EtOAc. Wash the organic layer with brine, dry over Na2SO4, and concentrate.

-

-

Purification:

-

Purify via flash column chromatography.

-

Stereochemistry: This condition typically favors the thermodynamic product (often trans for 1,4-systems), but mixtures are common. Separation of cis/trans isomers may require careful chromatography or recrystallization of the HCl salt.

-

Diagram 2: Reductive Amination Workflow

Caption: Step-wise synthesis of cyclohexanamines via reductive amination using NaBH(OAc)3.

Quantitative Comparison of Applications

| Application Domain | Key Compound | Target / Mechanism | Structural Key Feature |

| Anesthesia/Depression | Ketamine | NMDA Receptor (PCP Site) | Aryl-cyclohexyl motif (Lipophilicity) |

| Mucolytic | Ambroxol | Surfactant Release / Na+ Channel | trans-4-aminocyclohexanol (Polarity) |

| Antipsychotic | Cariprazine | D3/D2 Dopamine Receptors | trans-1,4-diamine linker (Rigid Spacer) |

| Organocatalysis | Trost Ligands | Asymmetric Allylic Alkylation | trans-1,2-diaminocyclohexane (Chirality) |

Future Outlook: Organocatalysis & Beyond[7]

Beyond pharmacology, the trans-1,2-diaminocyclohexane scaffold is a cornerstone of Asymmetric Organocatalysis . The rigid chiral backbone is utilized in:

-

Jacobsen Epoxidation: Enantioselective oxidation of alkenes.

-

Trost Ligands: Palladium-catalyzed allylic alkylation. The future of this scaffold lies in "bifunctional catalysts" where the cyclohexanamine core bears both a hydrogen-bond donor (thiourea) and a basic amine, enabling complex stereoselective transformations in green chemistry.

References

-

Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International Journal of Molecular Sciences, 2022. Link

-

Ambroxol: Mechanism of Action. Pharmacy Freak, 2025. Link

-

Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications, 2024. Link

-

Amine Synthesis by Reductive Amination. Organic Chemistry Portal. Link

-

Applications of asymmetric organocatalysis in medicinal chemistry. Chemical Society Reviews, 2012. Link

Sources

Methodological & Application

Application Note: (1R,2S)-2-Methylcyclohexanamine as a Chiral Auxiliary in Asymmetric Synthesis

[1]

Executive Summary

This application note details the utilization of (1R,2S)-2-Methylcyclohexanamine (CAS: 79389-37-0) as a robust chiral auxiliary.[1] While often overshadowed by phenyl-based auxiliaries (e.g., pseudoephedrine or phenylglycinol), the cis-2-methylcyclohexyl scaffold offers unique conformational rigidity.[1] The (1R,2S) configuration forces a specific chair conformation that effectively discriminates between prochiral faces in enolate alkylation and serves as a high-efficiency resolving agent for racemic carboxylic acids.[1]

This guide provides two validated protocols:

-

Optical Resolution: Separation of racemic carboxylic acids via diastereomeric salt crystallization.

-

Asymmetric Alkylation: Use as a covalent auxiliary for the synthesis of

-chiral carboxylic acids.[1][2]

Structural Basis of Chiral Induction

The efficacy of (1R,2S)-2-Methylcyclohexanamine stems from its conformational locking .[1] Unlike flexible acyclic amines, the cyclohexane ring exists predominantly in a chair conformation.[2]

-

Stereochemistry: The (1R,2S) designation indicates a cis relationship between the amine (-NH

) and methyl (-CH -

Conformational Bias: To minimize 1,3-diaxial interactions, the bulky methyl group and the amine group will adopt a specific equatorial/axial equilibrium. In the formation of amides, the cis-methyl group provides a steric "wall" that blocks one face of the molecule, directing incoming electrophiles to the opposite face.

Table 1: Physical & Chemical Properties

| Property | Data |

| IUPAC Name | (1R,2S)-2-methylcyclohexan-1-amine |

| Isomer Type | cis-isomer |

| CAS Number | 79389-37-0 |

| Molecular Weight | 113.20 g/mol |

| Boiling Point | 148-150 °C (at 760 mmHg) |

| Density | 0.85 g/mL |

| Solubility | Soluble in alcohols, DCM, ethers; moderate water solubility.[1] |

Protocol A: Optical Resolution of Racemic Acids

(1R,2S)-2-Methylcyclohexanamine is an excellent resolving agent for chiral acids, particularly

2.1 Principle

The amine reacts with a racemic acid (

Due to the rigidity of the cyclohexane ring, these salts often exhibit significant solubility differences in polar/non-polar solvent mixtures, allowing separation via fractional crystallization.

2.2 Experimental Procedure

Materials:

-

Racemic Carboxylic Acid (10 mmol)[1]

-

(1R,2S)-2-Methylcyclohexanamine (5.0 - 6.0 mmol, 0.5 - 0.6 eq)[1]

-

Solvent: Acetone/Methanol (9:1 v/v)[1]

Step-by-Step Protocol:

-

Dissolution: Dissolve 10 mmol of the racemic acid in 20 mL of boiling Acetone/MeOH mixture.

-

Addition: Dropwise add 5.5 mmol (0.55 eq) of (1R,2S)-2-Methylcyclohexanamine. Note: Using 0.5 eq maximizes the yield of the less soluble diastereomer (Marckwald Principle).[2]

-

Crystallization: Allow the solution to cool slowly to room temperature over 4 hours, then refrigerate at 4°C for 12 hours.

-

Filtration: Filter the resulting white precipitate.[2] This is the Less Soluble Salt (LSS) .[2]

-

Recrystallization: Recrystallize the LSS from hot ethanol until the melting point is constant.

-

Liberation: Suspend the purified salt in diethyl ether and treat with 1M HCl (aq). Separate the organic layer, dry over MgSO

, and evaporate to obtain the resolved acid.[2] -

Recovery of Auxiliary: Basify the aqueous layer (pH > 12) with NaOH and extract with DCM to recover the chiral amine.[2]

2.3 Workflow Diagram (Resolution)

Figure 1: Workflow for the resolution of racemic acids using (1R,2S)-2-Methylcyclohexanamine, including the recovery loop.[1]

Protocol B: Asymmetric Alkylation (Covalent Auxiliary)

In this application, the amine acts as a covalent template.[2] The cis-methyl group directs the alkylation of an amide enolate.[2]

3.1 Reaction Scheme Overview

-

Attachment: Coupling the amine with a substrate (e.g., Propionic Acid).[2]

-

Induction: Enolization (LDA) and addition of Electrophile (R-X).[2]

-

Cleavage: Hydrolysis to release the

-chiral acid and recover the amine.[1][2]

3.2 Experimental Procedure

Step 1: Amide Formation [2]

-

Dissolve Propionic acid (1.0 eq) in DCM.[1][2] Add EDC

HCl (1.1 eq) and HOBt (1.1 eq).[1][2] -

Add (1R,2S)-2-Methylcyclohexanamine (1.0 eq) and DIPEA (2.0 eq). Stir at RT for 12h.[1][2]

-

Workup: Wash with 1M HCl, sat. NaHCO

, and brine. Isolate the Chiral Amide .

Step 2: Diastereoselective Alkylation

-

Enolization: In a flame-dried flask under Argon, dissolve the Chiral Amide (1.0 eq) in dry THF. Cool to -78°C.[1]

-

Add Lithium Diisopropylamide (LDA, 1.1 eq) dropwise.[1] Stir for 1 hour at -78°C to form the Z-enolate.

-

Alkylation: Add the Alkyl Halide (e.g., Benzyl Bromide, 1.2 eq) slowly.

-

Stir at -78°C for 4 hours, then warm to 0°C. Quench with sat. NH

Cl. -

Purify the alkylated amide via column chromatography (determines diastereomeric ratio, dr).

Step 3: Auxiliary Cleavage (Hydrolysis) [1]

-

Dissolve the alkylated amide in a mixture of 1,4-Dioxane and 3M H

SO -

Reflux for 6–12 hours. (Monitor by TLC; amide bonds are stable).[1][2]

-

Extraction: Extract the product (Chiral Acid) into ether.

-

Recovery: Basify the remaining aqueous phase to recover the (1R,2S)-amine.[1][2]

3.3 Mechanism & Pathway Diagram[2]

Figure 2: The asymmetric alkylation cycle. The auxiliary is covalently bound, induces chirality, and is recycled.[6]

Critical Analysis & Troubleshooting

4.1 Advantages of (1R,2S)-2-Methylcyclohexanamine[1]

-

Steric Bulk: The cis-2-methyl group exerts greater steric pressure than a simple trans-substituent in certain chelated transition states, effectively "locking" the conformation.[1]

-

Availability: It is synthetically accessible and stable.[2]

-

Recyclability: Being a secondary amine precursor (after amide cleavage), it does not racemize under standard hydrolysis conditions.

4.2 Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Diastereoselectivity (dr < 90:10) | Insufficient temperature control during enolization.[1] | Ensure reaction remains at -78°C. Ensure LDA is fresh and titration is accurate. |

| Poor Solubility of Salts (Protocol A) | Solvent polarity incorrect.[2] | Adjust the Acetone:Methanol ratio. If too soluble, add Hexane; if insoluble, increase Methanol. |

| Difficult Cleavage (Protocol B) | Amide bond is sterically hindered.[1][2] | Switch to oxidative cleavage (if applicable) or use stronger acid (6M HCl) in sealed tube at 100°C. |

References

-

PubChem. (2023).[1][2][7] (1R,2S)-2-Methylcyclohexanamine Compound Summary. National Library of Medicine.[2] [Link][1]

-

Nohira, H., et al. (1980). Optical Resolution of Carboxylic Acids using cis-2-Methylcyclohexylamine. Nippon Kagaku Kaishi.[1][2] (General reference for the class of cyclohexyl resolving agents).

Disclaimer: This Application Note is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE.

Sources

- 1. 2-Methylcyclohexylamine, (1R,2S)- | C7H15N | CID 638182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. calpaclab.com [calpaclab.com]

- 5. datapdf.com [datapdf.com]

- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 7. cis-2-Methylcyclohexanecarboxylic acid | C8H14O2 | CID 12610633 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Diastereomeric Salt Resolution with (1R,2S)-2-Methylcyclohexanamine

Executive Summary

This guide details the protocol for using (1R,2S)-2-Methylcyclohexanamine (also known as cis-2-methylcyclohexylamine) as a chiral base for the optical resolution of racemic acids via diastereomeric salt formation. While often the target of resolution itself, this amine's rigid alicyclic backbone and specific conformational lock (axial amine/equatorial methyl) make it a potent, albeit specialized, resolving agent for chiral acids that fail to resolve with standard aromatic bases like

Key Chemical Properties

| Property | Value |

| IUPAC Name | (1R,2S)-2-Methylcyclohexan-1-amine |

| CAS Number | 79389-37-0 |

| Molecular Weight | 113.20 g/mol |

| Stereochemistry | cis-configuration; (1R,2S) |

| Role | Chiral Base (Resolving Agent) |

| Target Substrates | Chiral Carboxylic Acids, N-protected Amino Acids |

Strategic Rationale: Why Use This Agent?

The efficacy of a resolving agent depends on the "pKa gap" and the structural complementarity between the acid and base. (1R,2S)-2-Methylcyclohexanamine offers distinct advantages:

-

Conformational Rigidity: Unlike flexible linear amines, the cyclohexane ring exists predominantly in a chair conformation. In the (1R,2S) cis-isomer, the bulky methyl group prefers the equatorial position to minimize 1,3-diaxial interactions, forcing the amino group into an axial position . This creates a highly specific, sterically congested chiral pocket that can sharply discriminate between acid enantiomers.

-

Basicity: As a secondary aliphatic amine, it is sufficiently basic to form stable salts with weak organic acids (carboxylic acids), ensuring a strong ionic bond which is the prerequisite for lattice formation.

-

Non-Aromatic Character: It provides an alternative "solubility profile" to the ubiquitous aromatic resolving agents (e.g., phenylethylamine, naphthylethylamine), often succeeding where

-

Mechanism of Action

The resolution relies on Pasteur’s Principle : The reaction of a racemic acid (

-

Thermodynamic Control: We target the formation of the less soluble diastereomer (LSD) as a crystalline solid, leaving the more soluble diastereomer (MSD) in the mother liquor.

Experimental Protocol

Phase 1: Solvent Screening (The "Dutch Resolution" Approach)

Objective: Identify the solvent system that maximizes the solubility difference (

Materials:

-

Racemic Acid (1 mmol per vial)

-

(1R,2S)-2-Methylcyclohexanamine (1 mmol per vial)

-

Solvent Panel: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), Acetone, Ethyl Acetate (EtOAc), Acetonitrile (ACN).

Procedure:

-

Prepare 6 vials, each containing 1 mmol of the racemic acid.

-

Add 1.0 equivalent (1 mmol, ~113 mg) of (1R,2S)-2-Methylcyclohexanamine to each.

-

Add 2 mL of solvent to the respective vials.

-

Heat to Reflux: Heat all vials until solids dissolve. If solids persist, add solvent in 0.5 mL increments until clear.

-

Controlled Cooling: Allow vials to cool slowly to room temperature (RT) over 4 hours.

-

Observation:

-

Crystals formed: Harvest and check optical purity.[1]

-

No crystals: Evaporate half the solvent or cool to 4°C.

-

Oil/Gel: Re-heat and add a co-solvent (e.g., add water to alcohols, or hexane to EtOAc).

-

Selection Criteria: Choose the solvent yielding the highest mass recovery of crystals with the highest initial enantiomeric excess (ee).

Phase 2: Preparative Resolution (Scale-Up)

Stoichiometry: While 1.0 eq of base is standard, the "Pope-Peachey" method (0.5 eq Chiral Base + 0.5 eq Achiral Base like NaOH or TEA) is recommended if the chiral amine is expensive. However, for maximum initial purity, this protocol uses 1.0 equivalent .

Step-by-Step Workflow:

-

Dissolution:

-

Charge a reactor with 10.0 g (X mmol) of Racemic Acid.

-

Add the optimized solvent (determined in Phase 1, typically 10-20 volumes relative to solute weight).

-

Heat to near boiling (

). -

Slowly add 1.0 eq of (1R,2S)-2-Methylcyclohexanamine. Note: Exothermic reaction; add slowly to prevent boiling over.

-

-

Crystallization:

-

Stir the clear solution at

for 30 minutes to ensure homogeneity. -

Ramp Down: Cool to

(usually ~10-15°C below reflux) over 1 hour. -

Seeding (Critical): If available, add 0.1% w/w seed crystals of the pure diastereomeric salt at the point of saturation.

-

Continue cooling to Room Temperature (20-25°C) over 4-6 hours. Stirring speed should be low (e.g., 100 rpm) to prevent crystal breakage.

-

Optional: Cool further to 0-5°C for 2 hours to maximize yield (may lower purity).

-

-

Filtration & Washing:

-

Filter the slurry under vacuum.

-

Wash the cake with 2 x 1 volume of cold solvent (same as mother liquor).

-

Save the Mother Liquor (ML): It contains the opposite enantiomer.

-

-

Purification (Recrystallization):

-

Analyze the wet cake. If ee < 98%, recrystallize.

-

Dissolve the salt in the minimum amount of hot solvent.

-

Cool and filter. Repeat until ee > 99%.

-

-

Liberation of the Acid:

-

Suspend the purified salt in water/DCM (biphasic mixture).

-

Add 1M HCl (or H2SO4) until pH < 2.

-

The amine forms the water-soluble hydrochloride salt. The chiral acid partitions into the DCM layer.

-

Separate layers, dry DCM (MgSO4), and evaporate to yield Pure Chiral Acid .

-

-

Recovery of (1R,2S)-2-Methylcyclohexanamine:

-

Take the aqueous acidic layer from Step 5.

-

Basify with 50% NaOH solution until pH > 12.

-

Extract with DCM or MTBE.

-

Dry and concentrate. Distill if necessary to repurify the amine for the next cycle.

-

Process Visualization

Workflow Diagram

The following diagram illustrates the closed-loop resolution process, emphasizing the recovery of the resolving agent.

Caption: Closed-loop workflow for diastereomeric salt resolution including resolving agent recovery.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Precipitation | Solubility is too high; Salt is too soluble. | 1. Reduce solvent volume.2. Switch to a less polar solvent (e.g., from MeOH to IPA/Acetone).3. Try "Antisolvent" addition (e.g., add Hexane to EtOAc solution). |

| Oiling Out | Impurities; Melting point of salt is below boiling point of solvent; Supersaturation too high. | 1. Re-heat and dilute slightly.2. Seed the solution at a higher temperature.3. Use a solvent with a lower boiling point.4. Vigorous stirring during cooling. |

| Low Enantiomeric Excess (ee) | "Eutectic" crystallization; Cooling too fast. | 1. Recrystallize the salt (mandatory).2. Slow down the cooling ramp (e.g., 0.1°C/min).3. Stop cooling at a higher temperature (harvest crop earlier). |

| Gel Formation | Hydrogen bonding network trapping solvent. | 1. Add a small amount of water or alcohol to break the gel.2. Apply sonication. |

References

- Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.

- Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Compendium of resolution agents and protocols).

-

Saigo, K., et al. (1979). "Optical Resolution of 2-Amino-1,2-diphenylethanol by Preferential Crystallization". Bulletin of the Chemical Society of Japan. Link (Demonstrates general amine resolution principles).

-

BenchChem. (2025). "(1R,2S)-2-Methylcyclohexanamine Structure and Properties". Link (Verification of chemical identity).

- Yamamoto, Y., et al. (1984). "The conformation of the (1R,2S)-2-methylcyclohexanamine ligand in metal complexes". Bulletin of the Chemical Society of Japan.

Sources

application of (1R,2S)-2-Methylcyclohexanamine in the synthesis of pharmaceutical intermediates

[1]

Executive Summary

(1R,2S)-2-Methylcyclohexanamine is a high-value chiral building block characterized by its rigid cyclohexane scaffold and specific cis-stereochemistry.[1] Unlike flexible chiral amines, the conformational constraint of the cyclohexane ring provides superior stereochemical discrimination in asymmetric synthesis and receptor binding.

This guide details its dual application in drug development:

-

As a Chiral Resolving Agent: For the optical resolution of racemic acidic intermediates.

-

As a Pharmacophore: In the synthesis of Factor Xa inhibitors and neuroactive ligands (NMDA/Sigma receptors), where the (1R,2S) configuration dictates target selectivity.[1]

Structural Properties & Stereochemical Control

The utility of (1R,2S)-2-Methylcyclohexanamine stems from its conformational locking .[1] In the ground state, the bulky methyl group and the amino group adopt a specific chair conformation to minimize 1,3-diaxial interactions.

-

Stereochemistry: cis-configuration (1R, 2S).[1]

-

Key Advantage: When used as a chiral auxiliary or ligand, the fixed spatial arrangement of the methyl group acts as a "steric wall," directing incoming reagents to a specific face of the molecule.

Analytical Profile

| Property | Specification |

| CAS Number | 79389-37-0 |

| Molecular Formula | C7H15N |

| Molecular Weight | 113.20 g/mol |

| Boiling Point | 149-150 °C |

| Chirality | (1R, 2S) - cis |

| Density | 0.856 g/mL |

Application I: Chiral Resolution of Acidic Intermediates

One of the most robust applications of (1R,2S)-2-Methylcyclohexanamine is the resolution of racemic carboxylic acids via diastereomeric salt formation.[1] Its rigid structure often leads to highly crystalline salts with sharp solubility differences between diastereomers.[1]

Protocol: Resolution of Racemic 2-Arylpropionic Acid (Generic NSAID Scaffold)

Objective: Isolate the (S)-enantiomer of a racemic acid (e.g., Ibuprofen or Naproxen analog) using (1R,2S)-2-Methylcyclohexanamine.

Reagents:

-

Racemic Acid Substrate (10 mmol)[1]

-

(1R,2S)-2-Methylcyclohexanamine (5 mmol, 0.5 eq)[1]

-

Solvent: Ethanol/Water (9:1 v/v)[1]

-

Base: NaOH (1 M)[1]

-

Acid: HCl (1 M)[1]

Step-by-Step Methodology:

-

Salt Formation:

-

Dissolve the racemic acid (10 mmol) in hot Ethanol/Water (20 mL).[1]

-

Slowly add (1R,2S)-2-Methylcyclohexanamine (5 mmol) dropwise while stirring at 60°C.

-

Mechanism:[1][2] The amine reacts preferentially with one enantiomer of the acid to form a less soluble diastereomeric salt due to better crystal lattice packing.

-

-

Crystallization:

-

Allow the solution to cool slowly to room temperature over 4 hours.

-

Further cool to 4°C for 2 hours to maximize yield.

-

Filter the resulting white precipitate. This is the Diastereomeric Salt .

-

-

Liberation of the Chiral Acid:

-

Recovery of Resolving Agent:

Validation: